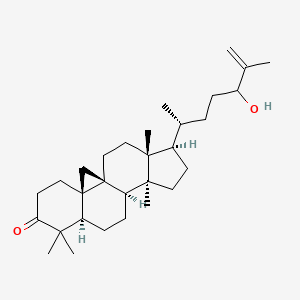

Dehydroeburicoic acid

Übersicht

Beschreibung

Dehydrotrametenolsäure ist eine Lanostan-Typ-Triterpensäure, die aus dem Sklerotium von Poria cocos isoliert wurde, einem Pilz, der in der traditionellen chinesischen Medizin häufig verwendet wird . Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antitumorale und antidiabetische Wirkungen, großes Interesse geweckt .

Wissenschaftliche Forschungsanwendungen

Dehydrotrametenolic acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.

Biology: The compound is studied for its role in inducing apoptosis through the caspase-3 pathway.

Medicine: Dehydrotrametenolic acid has shown potential in treating diabetes by acting as an insulin sensitizer and reducing hyperglycemia in animal models.

Wirkmechanismus

Target of Action

Dehydroeburicoic acid (DEA), a triterpenoid isolated from Antrodia cinnamomea, has been identified to target the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . These targets play a crucial role in managing oxidative stress and inflammatory damage in diseases such as Alcoholic Liver Disease (ALD) .

Mode of Action

DEA acts as a dual inhibitor of the Keap1–Nrf2 PPI and GSK3β . It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion . This interaction promotes Nrf2 nuclear translocation, which activates downstream antioxidant genes .

Biochemical Pathways

The primary biochemical pathway affected by DEA involves the Keap1–Nrf2 interaction and GSK3β . By disrupting the Keap1–Nrf2 PPI and inhibiting GSK3β, DEA promotes Nrf2 nuclear translocation . This translocation activates downstream antioxidant genes, which play a crucial role in managing oxidative stress .

Pharmacokinetics

It’s known that dea has a potent inhibitory effect on gsk3β, with an ec50 value of 80 ± 07 µM , indicating its effective concentration in the body.

Result of Action

The action of DEA results in the restoration of mitochondrial dysfunction induced by ethanol and generates antioxidant activity in the ALD cell model with minimal toxicity . This restoration and generation of antioxidant activity are crucial in managing diseases like ALD .

Action Environment

It’s known that dea has been effective in an in vitro ald cell model , suggesting that its efficacy may be influenced by the cellular environment and disease state.

Biochemische Analyse

Biochemical Properties

Dehydroeburicoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme aldehyde dehydrogenase 2 (ALDH2), which is involved in the detoxification of aldehydes. This compound upregulates the activity of ALDH2, thereby enhancing the detoxification process and protecting cells from oxidative stress . Additionally, this compound interacts with the Keap1-Nrf2 protein-protein interaction, disrupting this interaction and promoting the nuclear translocation of Nrf2. This leads to the activation of downstream antioxidant genes, providing further protection against oxidative stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity in cancer cells by causing DNA damage and apoptosis. This compound also induces cell cycle arrest, particularly in the G2/M phase, and suppresses the expression of topoisomerase II . In liver cells, this compound acts as a dual inhibitor against oxidative stress in alcoholic liver disease by engaging Keap1 and inhibiting glycogen synthase kinase 3 (GSK3), thereby restoring Nrf2 activity and promoting antioxidant gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to Keap1, disrupting the Keap1-Nrf2 protein-protein interaction and allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 activates the expression of antioxidant genes, providing protection against oxidative stress . Additionally, this compound inhibits GSK3, which further enhances Nrf2 activity in a Keap1-independent manner . This dual inhibition mechanism makes this compound a potent antioxidant and protective agent against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time this compound demonstrates stability and maintains its activity over extended periods in in vitro studiesStudies have shown that this compound can sustain its protective effects against oxidative stress and maintain the upregulation of antioxidant genes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against oxidative stress and liver damage. At higher doses, it may cause toxic or adverse effects. Studies have shown that this compound can effectively reduce lipid deposition and inflammation in the liver at optimal doses, but excessive doses may lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of aldehydes through the activation of ALDH2. This activation enhances the metabolism of acetaldehyde, reducing its toxic effects on cells . Additionally, this compound influences the Keap1-Nrf2 pathway, promoting the expression of antioxidant genes and enhancing the overall antioxidant capacity of cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. In liver cells, this compound is localized to the cytoplasm and nucleus, where it exerts its protective effects against oxidative stress . The compound’s distribution within tissues is influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with key proteins and enzymes involved in oxidative stress response and detoxification . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within cells.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dehydrotrametenolsäure wird typischerweise aus natürlichen Quellen isoliert und nicht chemisch synthetisiert. Die Hauptquelle ist das Sklerotium von Poria cocos . Der Extraktionsprozess beinhaltet das Trocknen der Sklerotien, gefolgt von einer Lösungsmittelextraktion und Reinigung unter Verwendung chromatographischer Techniken .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dehydrotrametenolsäure folgt ähnlichen Extraktions- und Reinigungsmethoden wie diejenigen, die in Laborumgebungen verwendet werden. Die großtechnische Extraktion beinhaltet die Verwendung organischer Lösungsmittel und fortschrittlicher chromatographischer Techniken, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen: Dehydrotrametenolsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um Dehydrotrametenolsäure zu oxidieren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet, um die Verbindung zu reduzieren.

Substitution: Halogenierungsreaktionen können unter kontrollierten Bedingungen mit Reagenzien wie Brom oder Chlor durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und halogenierte Derivate von Dehydrotrametenolsäure .

Wissenschaftliche Forschungsanwendungen

Dehydrotrametenolsäure hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Triterpenen und deren Derivaten verwendet.

Medizin: Dehydrotrametenolsäure hat sich als vielversprechend bei der Behandlung von Diabetes erwiesen, indem sie als Insulin-Sensibilisator wirkt und die Hyperglykämie in Tiermodellen reduziert.

Wirkmechanismus

Dehydrotrametenolsäure entfaltet seine Wirkungen über verschiedene molekulare Signalwege:

Apoptose-Induktion: Es induziert die Apoptose über den Caspase-3-Signalweg, was zu einem programmierten Zelltod in Krebszellen führt.

Insulin-Sensibilisierung: Die Verbindung wirkt als Insulin-Sensibilisator, indem sie den Peroxisomen-Proliferator-aktivierten Rezeptor gamma (PPARγ) aktiviert, der eine entscheidende Rolle im Glukosestoffwechsel spielt.

Entzündungshemmende Wirkungen: Es moduliert die MAPK/AP-1- und IκBα/NF-κB-Signalwege, reduziert Entzündungen und fördert die Hautbarrierefunktion.

Analyse Chemischer Reaktionen

Types of Reactions: Dehydrotrametenolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize dehydrotrametenolic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of dehydrotrametenolic acid .

Vergleich Mit ähnlichen Verbindungen

Dehydrotrametenolsäure wird mit anderen Lanostan-Typ-Triterpensäuren verglichen, wie zum Beispiel:

Tumulosäure: Eine weitere Triterpensäure aus Poria cocos, bekannt für ihre entzündungshemmenden Eigenschaften.

Eburicosäure: Diese Verbindung kommt in verschiedenen Pilzen vor und teilt ähnliche biologische Aktivitäten mit Dehydrotrametenolsäure.

Dehydrotrametenolsäure zeichnet sich durch ihre starke Insulin-sensibilisierende Wirkung und ihre Fähigkeit aus, die Apoptose über den Caspase-3-Signalweg zu induzieren .

Eigenschaften

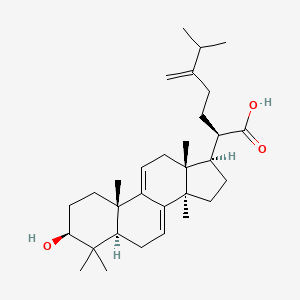

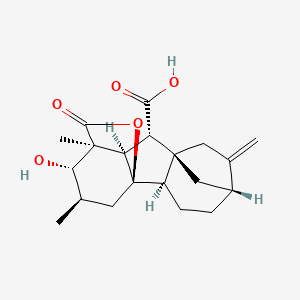

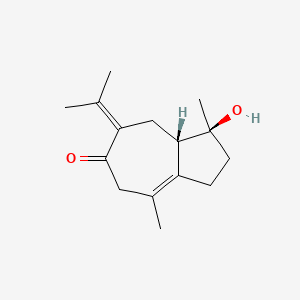

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25-26,32H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFPYGOMAADWAT-OXUZYLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346470 | |

| Record name | Dehydroeburicoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6879-05-6 | |

| Record name | Dehydroeburicoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroeburicoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252531.png)

![(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1252533.png)